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molecular formula C7H8N2O B166635 1-Phenylurea CAS No. 64-10-8

1-Phenylurea

Cat. No. B166635
M. Wt: 136.15 g/mol
InChI Key: LUBJCRLGQSPQNN-UHFFFAOYSA-N
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Patent
US07943760B2

Procedure details

Phenyl isocyanate was coupled with the amide product using a method similar to those described above, affording the intermediate phenylurea compound. MW calculated for C30H29N7O7 (MH+) 600. found 600 by LCMS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N=C=O)C=CC=CC=1.CC1(C)OC2C(N3C=NC4C3=NC=NC=4[NH:40][C:41]([NH:43][C:44]3[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=3)=[O:42])OC(C(NC3C=C(C=CC=3)C(O)=O)=O)C2O1>>[C:44]1([NH:43][C:41]([NH2:40])=[O:42])[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2C(O1)C(OC2C(=O)NC=2C=C(C(=O)O)C=CC2)N2C1=NC=NC(=C1N=C2)NC(=O)NC2=CC=CC=C2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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